Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
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Overview
Description
The compound contains several functional groups including an oxadiazole ring, an azetidine ring, an acetamido group, a benzoate ester, and an ethyl group . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Molecular Structure Analysis
The structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The exact structure could be determined using techniques such as X-ray diffraction .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. Techniques such as infrared spectroscopy could be used to analyze these properties .Scientific Research Applications
Antifungal and Antimicrobial Activity
Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate and its derivatives have been extensively studied for their antifungal and antimicrobial properties. A study on the synthesis of azetidinones showed that the synthesized compounds exhibited moderate to good antifungal activity against Candida albicans. Notably, compounds within this chemical class were found to be the most active, demonstrating the potential of these compounds in antifungal applications (Toraskar, Kadam, & Kulkarni, 2009). Similarly, 1,3,4-oxadiazole derivatives, related structurally to the subject compound, have shown significant antimicrobial and hemolytic activities, further highlighting the utility of these compounds in developing new antimicrobial agents (Rehman et al., 2016).
Anti-inflammatory and Analgesic Activities
Research has also delved into the anti-inflammatory and analgesic properties of compounds related to this compound. Derivatives of 1,3,4-oxadiazole, sharing a common chemical framework with the subject compound, have been synthesized and evaluated for their in vivo anti-inflammatory activity. Some of these derivatives exhibited promising results, suggesting their potential use as anti-inflammatory agents (Ilango, Valentina, Umarani, & Kumar, 2009).
Corrosion Inhibition
Another interesting application of compounds within the same chemical family as this compound is in the field of corrosion inhibition. Studies have shown that 1,3,4-oxadiazole derivatives can serve as effective corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications in protecting metals from corrosion, thus extending their useful life in harsh environments (Ammal, Prajila, & Joseph, 2018).
Mechanism of Action
Properties
IUPAC Name |
ethyl 2-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4.C2H2O4/c1-3-24-17(23)13-6-4-5-7-14(13)19-15(22)10-21-8-12(9-21)16-18-11(2)20-25-16;3-1(4)2(5)6/h4-7,12H,3,8-10H2,1-2H3,(H,19,22);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOGKPZQRHZNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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